molecular formula C18H22N2O4S B1230441 2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester

2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester

Cat. No. B1230441
M. Wt: 362.4 g/mol
InChI Key: GHYGOOADYJZDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(3-methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester is an alpha-amino acid ester.

Scientific Research Applications

  • Heterocyclic Systems Synthesis : This compound has been used in the synthesis of various heterocyclic systems. For instance, its derivatives have been utilized in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other related compounds (Selič, Grdadolnik, & Stanovnik, 1997).

  • Regioselective Synthesis : It's also involved in the regioselective synthesis of novel 3‐thiazolidine acetic acid derivatives from glycosido ureides (Li et al., 2011). This process is significant in the production of compounds with potential medicinal properties.

  • Synthesis of Isoxazolecarboxylates : The compound plays a role in the reaction process leading to the synthesis of isoxazolecarboxylates, which are important in medicinal chemistry (Schenone, Fossa, & Menozzi, 1991).

  • Quinolineglyoxylic Acid Derivatives : It is used in the synthesis of quinolineglyoxylic acid derivatives, which are key intermediates in various chemical reactions (Kurihara, Nasu, & Mihara, 1983).

  • Antibacterial Agents : The compound's derivatives have been studied for their potential as antibacterial agents. For example, the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, a new class of beta-lactam antibiotics, indicates its relevance in antimicrobial research (Woulfe & Miller, 1985).

  • Ureido Sugars Synthesis : This compound is also used in the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

  • Polymer Solar Cells : In a more applied context, derivatives of this compound have been used as acceptor and cathode interfacial materials in polymer solar cells (Lv et al., 2014).

  • Antiinflammatory Agents : Research has also explored its use in the synthesis of pyrrole-1-acetic acids, which are potential antiinflammatory agents (Ross & Sowell, 1987).

properties

Product Name

2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 2-[(3-methoxyphenyl)carbamoyl-[(3-methylthiophen-2-yl)methyl]amino]acetate

InChI

InChI=1S/C18H22N2O4S/c1-4-24-17(21)12-20(11-16-13(2)8-9-25-16)18(22)19-14-6-5-7-15(10-14)23-3/h5-10H,4,11-12H2,1-3H3,(H,19,22)

InChI Key

GHYGOOADYJZDTK-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(CC1=C(C=CS1)C)C(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CCOC(=O)CN(CC1=C(C=CS1)C)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester
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2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester
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2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester
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2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester
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2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester

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